

# A Technical Guide to Lanthanum Oxalate: Formula, Molar Mass, and Experimental Considerations

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## Compound of Interest

Compound Name: Lanthanum oxalate

Cat. No.: B1582769

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of **lanthanum oxalate**, with a focus on its chemical formula and molar mass. It includes detailed experimental protocols for its synthesis and visualizations of key processes relevant to its application in research, particularly in the context of its interaction with biological systems.

## Chemical Formula and Molar Mass

**Lanthanum oxalate** is an inorganic compound formed between the lanthanum cation ( $\text{La}^{3+}$ ) and the oxalate anion ( $\text{C}_2\text{O}_4^{2-}$ ). The anhydrous chemical formula for **lanthanum oxalate** is  $\text{La}_2(\text{C}_2\text{O}_4)_3$ .<sup>[1][2]</sup>

More commonly, **lanthanum oxalate** exists in a hydrated state, incorporating water molecules into its crystal structure. The most stable and frequently cited hydrate is the decahydrate,  $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ . Other hydration states, such as those with 1, 2, 3, or 7 water molecules, have also been reported.<sup>[1]</sup>

The molar mass of **lanthanum oxalate** varies depending on its degree of hydration. The calculations below are based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

## Data Presentation: Atomic and Molar Masses

The following table summarizes the standard atomic weights of the constituent elements and the calculated molar masses for both anhydrous and decahydrated **lanthanum oxalate**.

Component	Symbol	Atomic Mass (g/mol)	Contribution to Anhydrous Molar Mass (g/mol)	Contribution to Decahydrate Molar Mass (g/mol)
Lanthanum	La	138.90547	$2 \times 138.90547 = 277.81094$	277.81094
Carbon	C	12.011	$6 \times 12.011 = 72.066$	72.066
Oxygen (in Oxalate)	O	15.999	$12 \times 15.999 = 191.988$	191.988
Hydrogen	H	1.008	-	$20 \times 1.008 = 20.160$
Oxygen (in Water)	O	15.999	-	$10 \times 15.999 = 159.990$
Total Molar Mass	541.86 g/mol	722.01 g/mol		

## Experimental Protocols

The synthesis of **lanthanum oxalate** is typically achieved through precipitation reactions in an aqueous solution. Below are detailed methodologies for its preparation.

### Protocol 1: Synthesis of Lanthanum Oxalate via Precipitation

This protocol describes a general method for synthesizing **lanthanum oxalate** by reacting a soluble lanthanum salt with oxalic acid.

Materials:

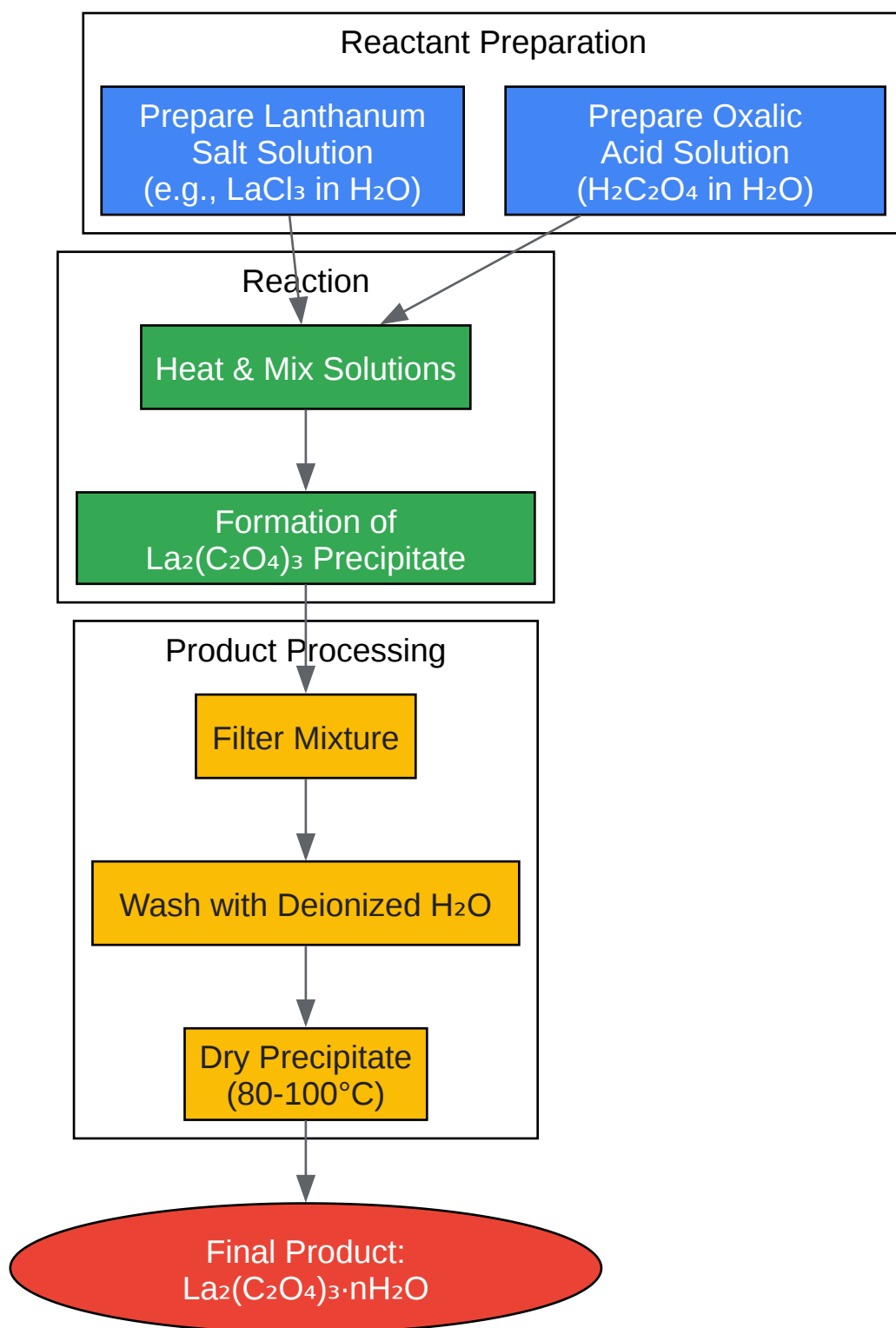
- Lanthanum(III) chloride ( $\text{LaCl}_3$ ) or Lanthanum(III) nitrate ( $\text{La}(\text{NO}_3)_3$ )
- Oxalic acid ( $\text{H}_2\text{C}_2\text{O}_4$ )
- Deionized water
- Hydrochloric acid ( $\text{HCl}$ ) (optional, for acidification)
- Beakers
- Stir plate and magnetic stir bar
- Heating mantle or hot plate
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Drying oven

#### Procedure:

- Prepare Reactant Solutions:
  - Dissolve a stoichiometric amount of the lanthanum salt (e.g.,  $\text{LaCl}_3$ ) in deionized water to create a clear solution.
  - In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.
- Precipitation:
  - Heat the lanthanum salt solution to approximately  $70^\circ\text{C}$  while stirring continuously.
  - Slowly add the oxalic acid solution to the heated lanthanum solution. A white precipitate of **lanthanum oxalate** will form immediately.[3]
- Digestion and Filtration:
  - Continue stirring the mixture at an elevated temperature for approximately 30-60 minutes to allow the precipitate to "digest," which can improve filterability and particle size.

- Allow the mixture to cool to room temperature.
- Recover the precipitate by vacuum filtration.
- Washing and Drying:
  - Wash the precipitate on the filter with several portions of deionized water to remove any unreacted reagents and byproducts (e.g., HCl).
  - Dry the collected **lanthanum oxalate** precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved.[\[4\]](#)

## Logical Workflow for Lanthanum Oxalate Synthesis



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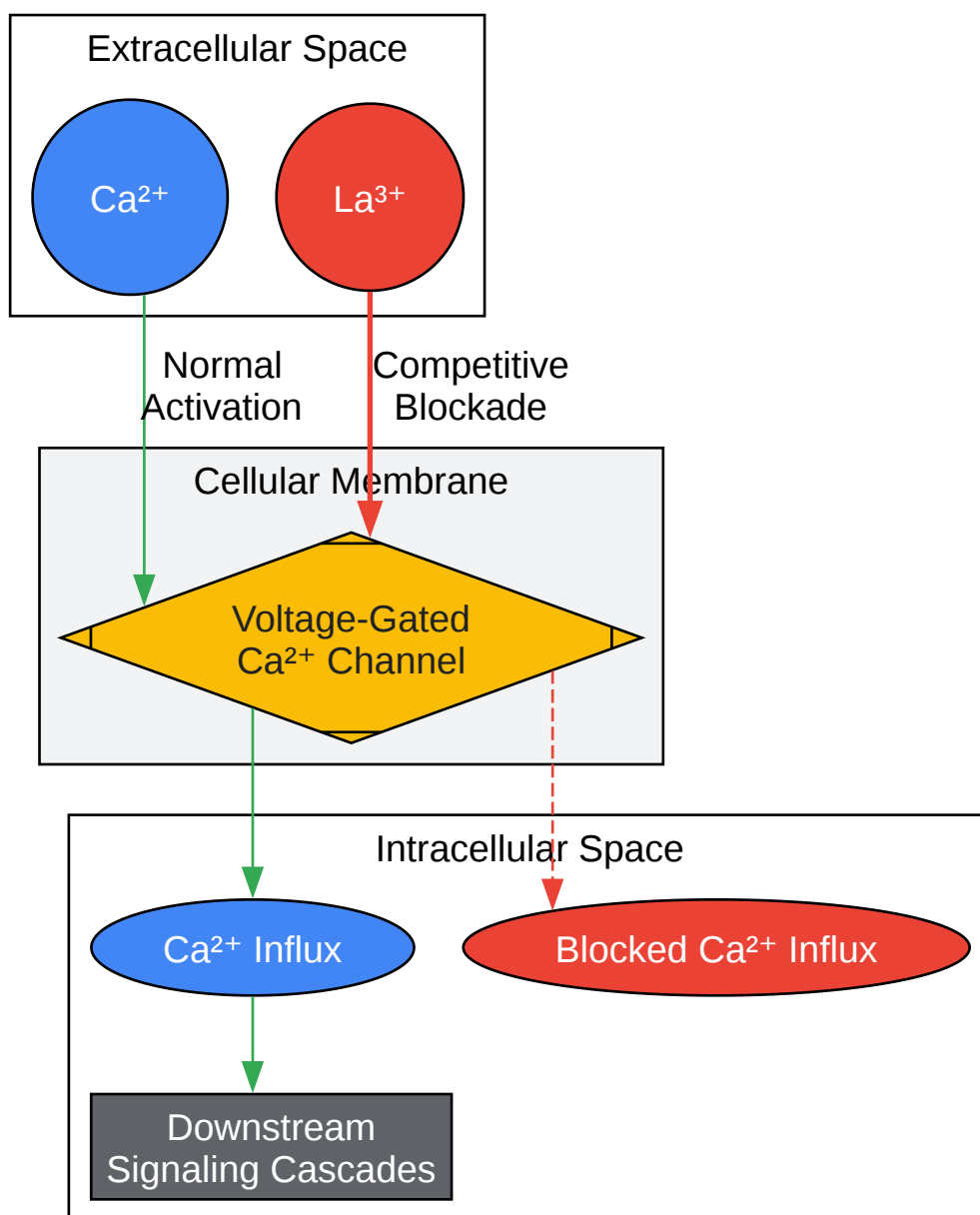
Caption: Workflow for the synthesis of **lanthanum oxalate**.

## Relevance in Biological Systems and Drug Development

While **lanthanum oxalate** itself is primarily a precursor for producing lanthanum oxide, the lanthanum ion ( $\text{La}^{3+}$ ) released from its salts is a valuable tool in pharmacology and cell biology.  $\text{La}^{3+}$  is well-documented as a non-specific blocker of calcium channels.[5][6][7]

Due to its similar ionic radius and charge to  $\text{Ca}^{2+}$ , the  $\text{La}^{3+}$  ion can competitively bind to calcium channels without being transported across the cell membrane.[6] This action effectively blocks the influx of  $\text{Ca}^{2+}$  into the cell, thereby inhibiting the numerous downstream signaling pathways that are dependent on calcium as a second messenger. This makes lanthanum compounds valuable pharmacological tools for studying  $\text{Ca}^{2+}$ -dependent processes such as neurotransmission, muscle contraction, and enzyme activation.

### Signaling Pathway: $\text{La}^{3+}$ as a Calcium Channel Blocker



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Caption:  $\text{La}^{3+}$  competitively blocks  $\text{Ca}^{2+}$  channels.

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